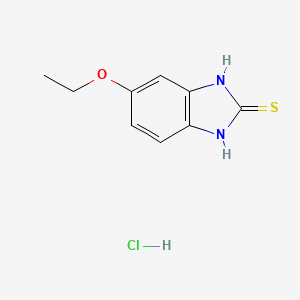

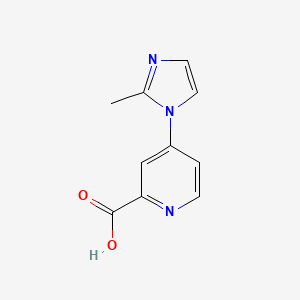

![molecular formula C11H12N2O2 B1417304 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 1152531-66-2](/img/structure/B1417304.png)

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

Overview

Description

“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1152531-66-2 . It has a molecular weight of 204.23 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The InChI code for “4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is 1S/C11H12N2O2/c1-13-7-9 (6-12-13)8-15-11-4-2-10 (14)3-5-11/h2-7,14H,8H2,1H3 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Scientific Research Applications

Antioxidant Activity

Scientific Field:

Biochemistry and Pharmacology

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol

exhibits antioxidant properties, making it relevant in the field of biochemistry and pharmacology. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells.

Experimental Procedure:

Researchers typically evaluate antioxidant activity using various methods, such as:

Results:

Studies have reported that 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol effectively scavenges free radicals, indicating its potential as an antioxidant .

Medicinal Chemistry

Scientific Field:

Drug Discovery and Development

Summary:

The compound’s structure suggests it could serve as a scaffold for designing novel drugs. Researchers explore its derivatives for various therapeutic applications.

Experimental Procedure:

Results:

Several derivatives exhibit promising activities, including antibacterial, antifungal, and anti-inflammatory effects .

Kinase Inhibitors

Scientific Field:

Cancer Research

Summary:

Some derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol act as kinase inhibitors, potentially targeting cancer-related pathways.

Experimental Procedure:

Results:

Certain derivatives selectively inhibit kinases associated with cancer, offering potential as targeted therapies .

Apoptosis Induction

Scientific Field:

Cell Biology

Summary:

A specific derivative of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol induces apoptosis in breast cancer cells.

Experimental Procedure:

Results:

The derivative induces apoptosis in breast cancer cells and inhibits colony formation in a concentration-dependent manner .

Radioprotectants

Scientific Field:

Radiation Biology

Summary:

Derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol are investigated for their potential as radioprotectants.

Experimental Procedure:

Results:

Certain derivatives exhibit radioprotective properties, potentially mitigating radiation-induced damage .

Enzyme Inhibition

Scientific Field:

Enzymology

Summary:

Researchers explore derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol as enzyme inhibitors.

Experimental Procedure:

Results:

Some derivatives show promising enzyme inhibition profiles, suggesting applications in enzyme-targeted therapies .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

4-[(1-methylpyrazol-4-yl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-7-9(6-12-13)8-15-11-4-2-10(14)3-5-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIWDNWERIOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)

![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)

![1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride](/img/structure/B1417233.png)

![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)